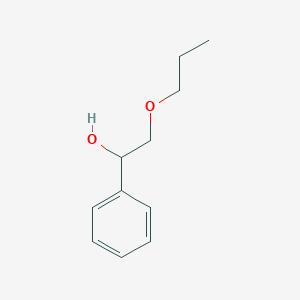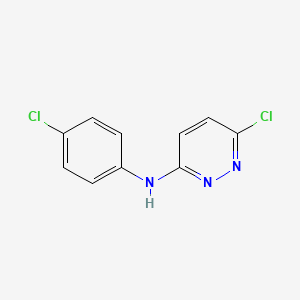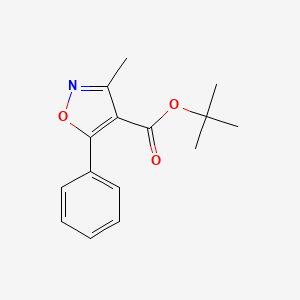
1-Phenyl-2-propoxyethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-propoxyethanol is an organic compound with the chemical formula C11H16O2. It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propoxyethanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with propylene oxide, followed by hydrolysis to yield the desired product. Another method includes the reaction of phenol with 2-chloropropanol in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
化学反応の分析
Types of Reactions: 1-Phenyl-2-propoxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other bases facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of 1-phenyl-2-propanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-Phenyl-2-propoxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: This compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 1-Phenyl-2-propoxyethanol involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
1-Phenyl-2-propoxyethanol can be compared with similar compounds such as:
2-Phenoxyethanol: Similar in structure but with an ether linkage instead of a propoxy group.
1-Phenyl-2-propanol: A reduced form of this compound.
Phenylacetone: An oxidized form with a ketone functional group.
Uniqueness: this compound is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
4249-43-8 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1-phenyl-2-propoxyethanol |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChIキー |
MOIIMLOKLBXYSV-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)


![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)




![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
